molecular formula C9H18ClN B1433765 4-Cyclobutylpiperidine hydrochloride CAS No. 1448682-52-7

4-Cyclobutylpiperidine hydrochloride

Cat. No.: B1433765
CAS No.: 1448682-52-7
M. Wt: 175.7 g/mol
InChI Key: WJAFEUISIVLSRB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclobutylpiperidine hydrochloride involves several steps, including cyclization and hydrogenation reactions. One common synthetic route starts with the preparation of cyclobutylamine, which is then reacted with piperidine under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis .

Chemical Reactions Analysis

4-Cyclobutylpiperidine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Cyclobutylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses . Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.

Properties

IUPAC Name

4-cyclobutylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-8(3-1)9-4-6-10-7-5-9;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAFEUISIVLSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448682-52-7
Record name 4-cyclobutylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclobutylpiperidine hydrochloride
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4-Cyclobutylpiperidine hydrochloride
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4-Cyclobutylpiperidine hydrochloride
Reactant of Route 4
4-Cyclobutylpiperidine hydrochloride
Reactant of Route 5
4-Cyclobutylpiperidine hydrochloride
Reactant of Route 6
4-Cyclobutylpiperidine hydrochloride

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